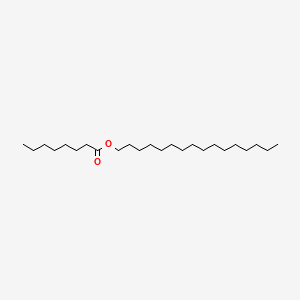

Cetyl caprylate

説明

The exact mass of the compound Hexadecyl octanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Cetyl caprylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cetyl caprylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

29710-31-4 |

|---|---|

分子式 |

C24H48O2 |

分子量 |

368.6 g/mol |

IUPAC名 |

hexadecyl octanoate |

InChI |

InChI=1S/C24H48O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-19-21-23-26-24(25)22-20-18-8-6-4-2/h3-23H2,1-2H3 |

InChIキー |

DWMMZQMXUWUJME-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC |

他のCAS番号 |

29710-31-4 |

製品の起源 |

United States |

Foundational & Exploratory

Enzymatic Synthesis of Cetyl Caprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of cetyl caprylate, a valuable wax ester in the pharmaceutical and cosmetic industries, offers a green and highly specific alternative to traditional chemical methods. This technical guide provides an in-depth exploration of the enzymatic synthesis mechanism, focusing on the widely accepted Ping-Pong Bi-Bi kinetic model. Detailed experimental protocols, quantitative data from various studies, and visualizations of the reaction pathway and experimental workflow are presented to support researchers in the development and optimization of this biocatalytic process.

Introduction

Cetyl caprylate is the ester formed from the reaction of cetyl alcohol and caprylic acid. Its properties as an emollient and thickening agent make it a sought-after ingredient in topical pharmaceutical formulations and high-end cosmetics.[1] The enzymatic synthesis of cetyl caprylate, primarily catalyzed by lipases, has garnered significant attention due to its numerous advantages over chemical synthesis. These benefits include milder reaction conditions, which preserve the integrity of the reactants and products, higher specificity, which reduces the formation of by-products, and a more environmentally friendly process.[2]

This guide will delve into the core of the enzymatic synthesis of cetyl caprylate, providing a comprehensive overview for professionals in research and drug development.

The Enzymatic Synthesis Mechanism: A Ping-Pong Bi-Bi Model

The lipase-catalyzed esterification of cetyl alcohol and caprylic acid predominantly follows a Ping-Pong Bi-Bi mechanism.[3] This two-substrate, two-product reaction involves the formation of a covalent intermediate between the enzyme and one of the substrates.

The reaction can be summarized in the following steps:

-

Acylation: The lipase (B570770) binds with the caprylic acid, forming an enzyme-acid complex. The enzyme's active site, typically featuring a catalytic triad (B1167595) of serine, histidine, and aspartate, facilitates the removal of a water molecule and the formation of a covalent acyl-enzyme intermediate. The first product, water, is then released.

-

Esterification: The cetyl alcohol then binds to the acyl-enzyme intermediate. A nucleophilic attack by the hydroxyl group of the cetyl alcohol on the acyl-enzyme complex leads to the formation of the ester, cetyl caprylate.

-

Enzyme Regeneration: The second product, cetyl caprylate, is released from the enzyme, regenerating the free enzyme to begin a new catalytic cycle.

This mechanism is favored in non-aqueous or micro-aqueous environments, which shift the reaction equilibrium towards synthesis rather than hydrolysis.[4]

Signaling Pathway Diagram: Ping-Pong Bi-Bi Mechanism

Caption: The Ping-Pong Bi-Bi mechanism for the enzymatic synthesis of cetyl caprylate.

Quantitative Data on Reaction Parameters

The efficiency of the enzymatic synthesis of cetyl caprylate is influenced by several key parameters. The following tables summarize quantitative data from various studies on the synthesis of cetyl caprylate and other similar cetyl esters.

Table 1: Influence of Temperature on Cetyl Ester Synthesis

| Cetyl Ester | Lipase Source | Temperature (°C) | Conversion/Yield (%) | Reference |

| Cetyl Caprate | Fermase CALB™ 10000 | 50 | 91.9 | [2] |

| Cetyl Palmitate | Lipozyme RM IM | 70 | >95 | [1] |

| Cetyl Oleate | Candida sp. 99-125 | 40 | 98 | [5] |

| Cetyl Octanoate | Novozym® 435 | 63.7 | 99.5 | [6] |

| Cetyl Oleate | Fermase CALB™ 10000 | 60 | 97.5 | [5] |

Table 2: Influence of Enzyme Loading on Cetyl Ester Synthesis

| Cetyl Ester | Lipase Source | Enzyme Loading (% w/w) | Conversion/Yield (%) | Reference |

| Cetyl Caprate | Fermase CALB™ 10000 | 3 | 91.9 | [2] |

| Cetyl Palmitate | Lipozyme RM IM | 1.0 | >95 | [1] |

| Cetyl Oleate | Candida sp. 99-125 | 10 | 98 | [5] |

| Cetyl Octanoate | Novozym® 435 | 11.2 | 99.5 | [6] |

| Cetyl Oleate | Fermase CALB™ 10000 | 4 | 97.5 | [5] |

Table 3: Influence of Substrate Molar Ratio on Cetyl Ester Synthesis

| Cetyl Ester | Lipase Source | Molar Ratio (Acid:Alcohol) | Conversion/Yield (%) | Reference |

| Cetyl Caprate | Fermase CALB™ 10000 | 1:3 | 91.9 | [2] |

| Cetyl Palmitate | Lipozyme RM IM | 1:1 | >95 | [1] |

| Cetyl Oleate | Candida sp. 99-125 | 1:0.9 | 98 | [5] |

| Cetyl Oleate | Fermase CALB™ 10000 | 1:2 | 97.5 | [5] |

Experimental Protocols

The following is a generalized experimental protocol for the enzymatic synthesis of cetyl caprylate in a solvent-free system, based on common practices reported in the literature.

Materials and Equipment:

-

Caprylic acid

-

Cetyl alcohol

-

Immobilized lipase (e.g., Novozym® 435 or a similar preparation)

-

Glass reactor vessel with a magnetic stirrer and temperature control (e.g., a heating mantle or water bath)

-

Vacuum pump (optional, for water removal)

-

Analytical balance

-

Titration setup or Gas Chromatography (GC) for monitoring the reaction progress

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the enzymatic synthesis of cetyl caprylate.

Procedure:

-

Reactant Preparation: Accurately weigh the desired amounts of caprylic acid and cetyl alcohol according to the chosen molar ratio and add them to the glass reactor vessel.

-

Reaction Setup: Place the reactor in the heating mantle or water bath and begin stirring with a magnetic stirrer. Heat the mixture to the desired reaction temperature.

-

Enzyme Addition: Once the reaction mixture has reached the target temperature, add the pre-weighed immobilized lipase to initiate the reaction. If using a vacuum, apply it at this stage to facilitate the removal of water produced during the reaction.

-

Reaction Monitoring: At regular intervals, take small aliquots of the reaction mixture to monitor the progress of the esterification. The concentration of unreacted caprylic acid can be determined by titration with a standard solution of sodium hydroxide. Alternatively, gas chromatography can be used to quantify the formation of cetyl caprylate.

-

Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the heating and stirring.

-

Enzyme Recovery: Separate the immobilized enzyme from the product mixture by filtration. The recovered enzyme can often be washed and reused for several cycles.

-

Product Purification: The crude product may contain unreacted starting materials. Unreacted cetyl alcohol and fatty acids can be removed by washing with ethanol and a saturated sodium carbonate solution, respectively.[5] The final product can then be dried, for instance, under vacuum.

-

Product Analysis: The purity of the final cetyl caprylate product can be confirmed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The enzymatic synthesis of cetyl caprylate via a Ping-Pong Bi-Bi mechanism offers a highly efficient and environmentally benign route to a valuable specialty chemical. By carefully controlling key reaction parameters such as temperature, enzyme loading, and substrate molar ratio, researchers can achieve high yields and purity. The provided experimental protocols and workflow diagrams serve as a foundational guide for the development and optimization of this biocatalytic process in a laboratory setting. Further research may focus on the use of novel immobilized lipases, process intensification techniques, and the development of continuous flow reactor systems to enhance the industrial viability of this green synthesis method.

References

Cetyl Caprylate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties of cetyl caprylate, a widely used ester in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and functional visualizations to support research and formulation activities.

Executive Summary

Cetyl caprylate (CAS No. 29710-31-4), the ester of cetyl alcohol and caprylic acid, is a non-ionic surfactant and emollient.[1][2] Its favorable physicochemical characteristics, such as low water solubility and a high octanol-water partition coefficient, make it a valuable ingredient in topical formulations, where it functions as a skin-conditioning agent and helps to modulate product viscosity.[3][4] This guide summarizes key quantitative data, provides detailed experimental methodologies for property determination, and illustrates the functional role and characterization workflow of cetyl caprylate.

Physicochemical Properties

The core physicochemical properties of cetyl caprylate are summarized in the tables below. These values are critical for predicting the behavior of cetyl caprylate in various formulations and for ensuring quality control.

Table 1: General and Physical Properties of Cetyl Caprylate

| Property | Value | Source(s) |

| CAS Number | 29710-31-4 | [1][3][4] |

| Molecular Formula | C24H48O2 | [1][3][4] |

| Molecular Weight | 368.64 g/mol | [1][3] |

| Physical State | Solid at room temperature | [1][4] |

| Appearance | Waxy white solid or flakes; colorless to light yellow liquid when melted | [4] |

| Odor | Faint, waxy, or slightly fatty | [5] |

Table 2: Thermal and Optical Properties of Cetyl Caprylate

| Property | Value | Source(s) |

| Boiling Point | ~414 °C at 760 mmHg | [1][3] |

| Melting Point | Not available in cited literature | [3] |

| Flash Point | ~209.9 °C | [3] |

| Refractive Index | ~1.449 | [3] |

Table 3: Solubility and Partitioning Properties of Cetyl Caprylate

| Property | Value | Source(s) |

| Density | ~0.860 g/cm³ | [1][3] |

| Water Solubility | Very low (estimated at 3.571 x 10⁻⁶ mg/L at 25°C) | [5] |

| logP (Octanol-Water Partition Coefficient) | ~10.9 (estimated) | [5] |

| Solubility in Organic Solvents | Soluble in organic solvents |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of cetyl caprylate.

Determination of Melting Point (General Method)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak temperature of the endothermic transition.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a controlled rate (e.g., 1-10 °C/min).

-

The heat flow to the sample is monitored and plotted against temperature.

-

The melting point is determined from the resulting thermogram as the peak of the melting endotherm.

-

Determination of Boiling Point

The boiling point of high-boiling point substances like cetyl caprylate can be determined using gas chromatography, as outlined in ASTM D7398 for fatty acid methyl esters.[7]

-

Principle: This method uses the principles of simulated distillation. The retention times of the sample components are correlated with their boiling points.

-

Apparatus: Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column.

-

Procedure:

-

The gas chromatograph is calibrated using a mixture of n-alkanes with known boiling points.

-

A solution of cetyl caprylate in a suitable solvent is prepared and injected into the gas chromatograph.

-

The retention time of the cetyl caprylate peak is recorded.

-

The boiling point is determined by comparing the retention time of the sample to the calibration curve of retention times versus boiling points of the n-alkanes.

-

Determination of Density

The density of liquid cetyl caprylate can be determined using various methods described in OECD Guideline 109.[8][9] A common method is the oscillating U-tube method.

-

Principle: A U-shaped tube is oscillated at its characteristic frequency. This frequency changes when the tube is filled with the sample. The change in frequency is proportional to the density of the sample.

-

Apparatus: Digital density meter with an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using two substances of known density (e.g., dry air and distilled water).

-

The molten cetyl caprylate sample is introduced into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation frequency and calculates the density based on the calibration.

-

The measurement is performed at a constant, recorded temperature.

-

Determination of Viscosity

The kinematic viscosity of liquid cetyl caprylate can be determined according to ASTM D445 using a glass capillary viscometer.[1][10][11][12][13]

-

Principle: The time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer is measured at a known and closely controlled temperature.[10]

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch.

-

Procedure:

-

The viscometer is charged with the molten cetyl caprylate sample.

-

The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The sample is drawn up into the upper bulb of the viscometer.

-

The time taken for the liquid to flow between two marked points is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[10]

-

Determination of Refractive Index

The refractive index of liquid cetyl caprylate can be measured using a refractometer, following a method similar to that described in ISO 6320 for fats and oils.[14][15]

-

Principle: The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. It is measured by observing the angle at which light is refracted when passing through the sample.[16]

-

Apparatus: Abbe or digital refractometer with a temperature-controlled prism.

-

Procedure:

-

The refractometer prism is cleaned and calibrated with a standard of known refractive index (e.g., distilled water).[17]

-

A few drops of the molten cetyl caprylate sample are placed on the prism.

-

The prism is closed, and the sample is allowed to reach the set temperature.

-

The refractive index is read from the instrument's scale or digital display.

-

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. An experimental determination can be performed using the shake-flask method, which is a basis for OECD Guideline 107.[18][19]

-

Principle: A solution of the solute is prepared in one of two immiscible phases (n-octanol and water) and is shaken with the other phase until equilibrium is reached. The concentration of the solute in each phase is then measured to determine the partition coefficient.[20][21]

-

Apparatus: Separatory funnels, mechanical shaker, analytical instrument for concentration measurement (e.g., HPLC or GC).

-

Procedure:

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of cetyl caprylate is dissolved in the n-octanol phase.

-

The n-octanol solution is mixed with a known volume of the water phase in a separatory funnel.

-

The mixture is shaken until partitioning equilibrium is achieved.

-

The two phases are separated.

-

The concentration of cetyl caprylate in each phase is determined analytically.

-

The octanol-water partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Visualizations

The following diagrams illustrate the functional role and characterization workflow for cetyl caprylate.

Caption: Functional Role of Cetyl Caprylate in a Topical Formulation.

Caption: Workflow for Physicochemical Characterization of Cetyl Caprylate.

References

- 1. store.astm.org [store.astm.org]

- 2. Cetyl caprylate [tiiips.com]

- 3. Cas 29710-31-4,CETYL CAPRYLATE | lookchem [lookchem.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. cetyl caprylate, 29710-31-4 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. store.astm.org [store.astm.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 12. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) -- eLearning Course [store.astm.org]

- 13. ASTM D445 - eralytics [eralytics.com]

- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 15. intertekinform.com [intertekinform.com]

- 16. Refractive Index of Fats and Oils [library.aocs.org]

- 17. vishalfoodtech.com [vishalfoodtech.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ira.agroscope.ch [ira.agroscope.ch]

- 20. rc.usf.edu [rc.usf.edu]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

A Technical Guide to the Solubility of Cetyl Caprylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl caprylate (hexadecyl octanoate) is a long-chain fatty acid ester with the chemical formula C24H48O2.[1][2] It is the ester of cetyl alcohol and caprylic acid.[2] Primarily utilized in the cosmetics and personal care industries, it functions as an emollient, skin-conditioning agent, and thickener, valued for its ability to create a smooth, soft skin feel without a greasy residue.[2][3] Understanding the solubility of cetyl caprylate in various organic solvents is crucial for formulation development, manufacturing processes, and quality control.

This technical guide provides a comprehensive overview of the solubility of cetyl caprylate, including available qualitative data, a detailed experimental protocol for determining solubility, and a discussion of the physicochemical principles governing its solubility. Due to a lack of specific publicly available quantitative data for cetyl caprylate, this guide also includes quantitative data for structurally related long-chain fatty acids and esters to provide a predictive framework for its behavior.

Physicochemical Properties and Principles of Solubility

Cetyl caprylate is a wax-like substance, and its solubility is dictated by its chemical structure.[4][5] The long, nonpolar 16-carbon alkyl chain of the cetyl alcohol moiety and the 8-carbon chain of the caprylic acid moiety render the molecule highly lipophilic and hydrophobic.[5] Consequently, its solubility is governed by the "like dissolves like" principle, indicating that it will be more soluble in nonpolar organic solvents that can effectively solvate its long hydrocarbon chains through van der Waals forces.[6][7] Its solubility in polar solvents, particularly water, is extremely low.[3]

Solubility Data

Qualitative Solubility of Cetyl Caprylate

While specific quantitative solubility data for cetyl caprylate is not extensively documented in scientific literature, qualitative descriptions are available. It is generally reported to be soluble in a variety of organic solvents.

Table 1: Qualitative Solubility of Cetyl Caprylate in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Acetone | Polar Aprotic | Soluble[5] |

| Chloroform | Nonpolar | Soluble[5] |

| Diethyl Ether | Nonpolar | Soluble[5] |

| Ethanol | Polar Protic | Soluble[5] |

| Benzene | Nonpolar | Soluble |

| Oils | Nonpolar | Soluble |

| Water | Polar Protic | Insoluble[3] |

Quantitative Solubility of Structurally Related Compounds

To provide a more quantitative context, the solubility of stearic acid, a long-chain saturated fatty acid, is presented below. This data can serve as a useful proxy for understanding the expected solubility trends of cetyl caprylate in various organic solvents at different temperatures. The general trend shows that solubility increases with temperature and is higher in less polar solvents like ethyl acetate (B1210297) compared to more polar solvents like methanol.[8][9]

Table 2: Experimentally Determined Solubility of Stearic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Molar Fraction (x10^3) | Solubility ( g/100g solvent) |

| Ethyl Acetate | 301 | 70.8 | 27.0 |

| 303 | 77.9 | 30.0 | |

| 308 | 98.0 | 38.8 | |

| 311 | 111.4 | 45.0 | |

| 313 | 122.9 | 50.4 | |

| Ethanol | 301 | 24.3 | 16.5 |

| 303 | 27.5 | 18.8 | |

| 308 | 36.9 | 26.0 | |

| 311 | 43.4 | 31.0 | |

| 313 | 48.7 | 35.2 | |

| Acetone | 301 | 22.0 | 11.9 |

| 303 | 24.8 | 13.5 | |

| 308 | 32.9 | 18.5 | |

| 311 | 38.5 | 22.0 | |

| 313 | 43.2 | 24.9 | |

| Methanol | 301 | 2.9 | 2.6 |

| 303 | 3.4 | 3.1 | |

| 308 | 4.8 | 4.4 | |

| 311 | 5.8 | 5.4 | |

| 313 | 6.7 | 6.2 |

Data sourced from Heryanto et al. (2007).[8][9]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7] The following protocol outlines the steps for determining the solubility of cetyl caprylate in an organic solvent.

Materials and Equipment

-

Cetyl caprylate (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum desiccator

-

Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system (for concentration analysis)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of cetyl caprylate to a glass vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is reached.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible membrane filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification of Solute Concentration:

-

Gravimetric Analysis: Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of cetyl caprylate can be used. Once the solvent is completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved. Weigh the dish containing the dried cetyl caprylate residue.[7]

-

Chromatographic Analysis: Alternatively, the concentration of cetyl caprylate in the filtrate can be determined using a validated analytical method such as GC-MS or HPLC. This involves preparing a calibration curve with standard solutions of known concentrations of cetyl caprylate in the same solvent.

-

Calculation of Solubility

When using the gravimetric method, the solubility is calculated as the mass of the dissolved cetyl caprylate per volume of the solvent and is typically expressed in g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of cetyl caprylate using the shake-flask method followed by gravimetric analysis.

Caption: Experimental workflow for determining the solubility of Cetyl Caprylate.

Conclusion

Cetyl caprylate is a lipophilic ester with good solubility in a range of nonpolar and moderately polar organic solvents, and it is practically insoluble in water. While specific quantitative solubility data remains a gap in publicly available literature, the principles of "like dissolves like" and data from structurally similar compounds provide a reliable predictive framework. For applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide offers a robust and accurate approach for experimental determination. A thorough understanding of cetyl caprylate's solubility is essential for its effective utilization in the development of new and improved formulations in the pharmaceutical and cosmetic industries.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Cas 29710-31-4,CETYL CAPRYLATE | lookchem [lookchem.com]

- 3. cetyl caprylate, 29710-31-4 [thegoodscentscompany.com]

- 4. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 5. lndcollege.co.in [lndcollege.co.in]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. scienceasia.org [scienceasia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties and Phase Transitions of Cetyl Caprylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl caprylate, with the IUPAC name hexadecyl octanoate, is a long-chain ester formed from the reaction of cetyl alcohol and caprylic acid. It is a waxy, solid substance at room temperature, widely utilized in the cosmetics and pharmaceutical industries as an emollient, thickening agent, and emulsion stabilizer.[1] A thorough understanding of its thermal properties and phase transitions is paramount for formulation scientists and researchers to ensure product stability, performance, and manufacturability. This guide provides a comprehensive overview of the thermal behavior of cetyl caprylate, including its key physical and thermal properties, detailed experimental protocols for its characterization, and the implications of these properties in various applications.

Physicochemical and Thermal Properties

Table 1: Physicochemical Properties of Cetyl Caprylate

| Property | Value | Reference |

| IUPAC Name | Hexadecyl octanoate | [1] |

| Synonyms | Cetyl octanoate, Caprylic acid, cetyl ester | [1] |

| CAS Number | 29710-31-4 | [1][2] |

| Molecular Formula | C24H48O2 | [1][2] |

| Molecular Weight | 368.64 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Boiling Point | 414.2 ± 13.0 °C (Predicted) | [3][4] |

| Density | 0.860 ± 0.06 g/cm³ (Predicted) | [3][4] |

Table 2: Estimated Thermal Properties of Cetyl Caprylate and Comparison with Similar Long-Chain Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Heat of Fusion (J/g) |

| Cetyl Caprylate | C24H48O2 | 368.64 | ~20 - 30 (Estimated) | ~190 - 210 (Estimated) |

| Methyl Stearate | C19H38O2 | 298.51 | 38 - 39 | 224 |

| Cetyl Palmitate | C32H64O2 | 480.86 | 53 - 54 | 213 |

| Stearyl Stearate | C36H72O2 | 537.0 | 60 - 62 | 228 |

Note: The estimated values for cetyl caprylate are based on the trends observed in the thermal properties of other long-chain esters where melting point and heat of fusion generally increase with chain length.

Experimental Protocols for Thermal Analysis

The primary techniques for characterizing the thermal properties of cetyl caprylate are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and heat flows associated with phase transitions in a material. For a waxy solid like cetyl caprylate, DSC can precisely measure its melting point and heat of fusion.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of cetyl caprylate into a standard aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled heating rate of 10°C/min to a temperature significantly above the expected melting point (e.g., 80°C).

-

Hold the sample at the upper temperature for 2 minutes to ensure complete melting.

-

Cool the sample at a controlled rate of 10°C/min back to the initial temperature.

-

Perform a second heating scan using the same parameters. The data from the second heating scan is typically used for analysis to eliminate the effects of the sample's prior thermal history.

-

-

-

Data Analysis:

-

The melting point is determined as the onset temperature or the peak temperature of the endothermic melting peak on the thermogram.

-

The heat of fusion (ΔH) is calculated by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.

Methodology:

-

Sample Preparation: Place an accurately weighed sample of 5-10 mg of cetyl caprylate into a ceramic or platinum TGA pan.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min or 20°C/min.[5]

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of mass loss versus temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The temperature of the maximum rate of mass loss can be determined from the derivative of the TGA curve (DTG curve).

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for DSC and TGA and the logical relationship between the molecular structure of long-chain esters and their thermal properties.

Caption: Experimental Workflow for Differential Scanning Calorimetry (DSC) of Cetyl Caprylate.

Caption: Experimental Workflow for Thermogravimetric Analysis (TGA) of Cetyl Caprylate.

Caption: Relationship between Molecular Structure and Thermal Properties of Long-Chain Esters.

Relevance in Drug Development and Other Applications

The thermal properties of cetyl caprylate are critical to its functionality in various formulations.

-

Emollient and Moisturizer: In topical formulations, the melting and solidification behavior of cetyl caprylate contributes to the product's texture, spreadability, and skin feel. Its solid nature at room temperature provides structure to creams and lotions, while its melting point, being close to skin temperature, allows it to soften upon application, providing a smooth and non-greasy feel.

-

Thickening and Structuring Agent: Cetyl caprylate is used to increase the viscosity of formulations. Its crystalline structure in the solid state helps to build a network within the emulsion, enhancing its stability and preventing phase separation. The thermal stability of this network is crucial for the shelf life of the product.

-

Drug Delivery: In the context of drug delivery, particularly for topical and transdermal systems, the solid-state properties of excipients like cetyl caprylate can influence the release of the active pharmaceutical ingredient (API). The partitioning of the drug between the lipid matrix and the skin is affected by the physical state of the vehicle. The phase transition of cetyl caprylate upon application can modulate the release profile of the incorporated drug.

Conclusion

Cetyl caprylate is a valuable excipient in the pharmaceutical and cosmetic industries, primarily due to its desirable sensory and stabilizing properties. A comprehensive understanding of its thermal characteristics, including its melting behavior and thermal stability, is essential for formulators to design robust and effective products. While direct experimental data for some of its thermal properties are limited, reliable estimations can be made based on the behavior of similar long-chain esters. The use of thermal analysis techniques like DSC and TGA provides the necessary tools to characterize these properties and ensure the quality and performance of formulations containing cetyl caprylate.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. 29710-31-4 CAS MSDS (CETYL CAPRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Cas 29710-31-4,CETYL CAPRYLATE | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cetyl Caprylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl caprylate, also known by its IUPAC name hexadecyl octanoate, is the ester formed from the reaction of caprylic acid and cetyl alcohol.[1][2][3] Its chemical formula is C24H48O2.[2] It functions primarily as an emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations.[1] Accurate and thorough characterization of this compound is critical for quality control, formulation development, and regulatory compliance. This guide provides a detailed overview of the spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to identify and characterize cetyl caprylate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. For an ester like cetyl caprylate, the most prominent absorption bands are associated with the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.[4][5] The long aliphatic chains of the cetyl and caprylate moieties will also produce characteristic C-H stretching and bending vibrations.

Data Presentation: Characteristic FTIR Absorption Bands

The expected FTIR absorption bands for cetyl caprylate are summarized in the table below. These values are typical for long-chain aliphatic esters.[4][5]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750 - 1737 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| C-H (Alkane) | Stretch | 2960 - 2850 | Strong |

| -CH₂- (Alkane) | Bend (Scissoring) | ~1465 | Medium |

| -CH₃ (Alkane) | Bend (Asymmetric) | ~1375 | Medium |

Experimental Protocol: FTIR Analysis

A standard protocol for obtaining an FTIR spectrum of cetyl caprylate is as follows:

-

Sample Preparation: As cetyl caprylate is a solid at room temperature, it can be prepared using the Attenuated Total Reflectance (ATR) method. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Ensure firm and even contact between the sample and the crystal using the pressure clamp. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure KBr pellet. This is crucial to subtract the spectral contributions from the atmosphere (CO₂ and H₂O) and the sample matrix.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.

-

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: Typically 16 to 32 scans are co-added to improve the signal-to-noise ratio.[6]

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Visualization: FTIR Experimental Workflow

Caption: Workflow for FTIR spectroscopic analysis of cetyl caprylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It is an indispensable tool for the unambiguous structural confirmation of esters.[7]

¹H NMR Analysis

Proton NMR reveals the different electronic environments of hydrogen atoms in the molecule. For cetyl caprylate (CH₃(CH₂)₆COOCH₂(CH₂)₁₄CH₃), the key signals correspond to the protons near the ester group and the terminal methyl groups, which are distinct from the bulk methylene (B1212753) (-CH₂-) protons of the long alkyl chains.

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ) ppm |

| Terminal -CH₃ (Caprylate) | Triplet | ~0.9 |

| Terminal -CH₃ (Cetyl) | Triplet | ~0.9 |

| Methylene Chain -(CH₂)n- | Multiplet | 1.2 - 1.4 |

| β-Methylene to C=O (-CH₂-CH₂COO-) | Multiplet | ~1.6 |

| α-Methylene to C=O (-CH₂-COO-) | Triplet | ~2.3 |

| α-Methylene to Ester O (-O-CH₂-) | Triplet | ~4.1 |

Note: Chemical shifts can vary slightly depending on the solvent used.[7]

¹³C NMR Analysis

Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.[7]

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Carbonyl (-COO-) | 170 - 180 |

| α-Carbon to Ester O (-O-CH₂-) | 60 - 70 |

| α-Carbon to C=O (-CH₂-COO-) | 30 - 40 |

| Methylene Chain -(CH₂)n- | 20 - 35 |

| Terminal -CH₃ | ~14 |

Note: The carbonyl carbon peak is a key identifier for esters in ¹³C NMR.[8][9][10]

Experimental Protocol: NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.[7][11]

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the cetyl caprylate sample in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to provide a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.[7][11]

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

-

Data Acquisition (¹H NMR):

-

Use a standard single-pulse experiment.

-

Set the appropriate spectral width (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Use a standard single-pulse experiment with proton decoupling.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

A larger number of scans is typically required (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) signal.

-

Perform phasing and baseline correction to obtain a clean spectrum.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

-

Reference the chemical shifts to the TMS signal at 0 ppm.

-

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis of cetyl caprylate.

Conclusion

The combination of FTIR and NMR spectroscopy provides a comprehensive and definitive characterization of cetyl caprylate. FTIR confirms the presence of the key ester functional group and the aliphatic nature of the molecule. ¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the precise assignment of each proton and carbon atom, thereby confirming the identity and purity of the compound. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the analysis and development of products containing cetyl caprylate.

References

- 1. cetyl caprylate, 29710-31-4 [thegoodscentscompany.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. SID 135309423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. ocw.mit.edu [ocw.mit.edu]

Unraveling the Crystalline Landscape of Cetyl Caprylate: A Technical Guide to Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl caprylate, a long-chain fatty acid ester, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, valued for its emollient and formulation-stabilizing properties. The solid-state characteristics of this compound, specifically its crystal structure and potential for polymorphism, are critical to its functionality, manufacturability, and stability. This technical guide provides a comprehensive overview of the principles governing the crystal structure and polymorphism of long-chain esters, offering a framework for the characterization of cetyl caprylate. While specific crystallographic data for cetyl caprylate is not extensively published, this document outlines the established methodologies and expected structural behaviors based on analogous wax esters. Detailed experimental protocols for key analytical techniques are provided, alongside illustrative data tables and diagrams to guide researchers in the investigation and understanding of this important pharmaceutical ingredient.

Introduction to Cetyl Caprylate

Cetyl caprylate, with the chemical name hexadecyl octanoate (B1194180), is the ester of cetyl alcohol and caprylic acid. It is a waxy solid at room temperature, a characteristic that is intrinsically linked to its crystalline nature. The arrangement of molecules in the solid state dictates many of its bulk properties, including melting point, solubility, and mechanical strength.

Physicochemical Properties

A summary of the known physicochemical properties of cetyl caprylate is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C24H48O2 | [1][2] |

| Molecular Weight | 368.64 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Melting Range | 43-47 °C | [3][4] |

| Solubility | Insoluble in water; soluble in oils and organic solvents | [3] |

Fundamentals of Crystal Structure in Long-Chain Esters

The crystal structures of long-chain molecules like cetyl caprylate are predominantly governed by the efficient packing of their hydrocarbon chains. These molecules typically arrange themselves in lamellar (layered) structures.

Lamellar Packing

In the solid state, long-chain esters form layers, with the molecules aligned parallel to one another. The nature of this packing can be broadly categorized as either perpendicular or tilted with respect to the lamellar plane. The specific arrangement is influenced by factors such as the relative lengths of the fatty acid and alcohol chains.

Methylene (B1212753) Subcell Packing

Within each lamella, the hydrocarbon chains pack in a regular, repeating manner referred to as the methylene subcell. The most common subcell structures observed in long-chain compounds are:

-

Orthorhombic (O⊥): A dense and energetically favorable packing arrangement.

-

Triclinic (T∥): Another common and stable packing form.

-

Hexagonal (H): Typically a less ordered, higher temperature form that can appear just below the melting point.

The type of subcell packing can be identified by characteristic short-spacing signals in the wide-angle X-ray diffraction (WAXD) pattern.

Polymorphism in Wax Esters

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, which is of paramount importance in drug development. For long-chain esters, polymorphism often arises from variations in the lamellar arrangement and the methylene subcell packing.

The general relationship between different polymorphic forms is often monotropic, where one form is always more stable than the others. The less stable forms are metastable and may transform to the more stable form over time.

References

Cetyl Caprylate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Cetyl caprylate, a long-chain fatty acid ester, is emerging as a molecule of significant interest in pharmaceutical research and development. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its utility in drug delivery systems.

Physicochemical Properties of Cetyl Caprylate

Cetyl caprylate, with the IUPAC name hexadecyl octanoate, is the ester of cetyl alcohol and caprylic acid.[1] It is a waxy solid at room temperature and is characterized by its lipophilic nature.[1][2]

| Property | Value | References |

| CAS Number | 29710-31-4 | [1] |

| Molecular Formula | C24H48O2 | [1] |

| Molecular Weight | 368.64 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 414.0 ± 13.0 °C | [1] |

| Density | 0.860 ± 0.06 g/mL | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and methanol. | [2][3] |

Synthesis of Cetyl Caprylate

Cetyl caprylate can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired purity, yield, and process conditions.

Chemical Synthesis: Fischer Esterification

The Fischer esterification is a common acid-catalyzed method for producing esters from carboxylic acids and alcohols.[4][5][6]

Reaction:

Caprylic Acid + Cetyl Alcohol ⇌ Cetyl Caprylate + Water

Experimental Protocol:

-

Reactants: Combine equimolar amounts of caprylic acid and cetyl alcohol in a round-bottom flask.[7] A common molar ratio is 1:1, though an excess of one reactant can be used to drive the equilibrium.[5]

-

Catalyst: Add a strong acid catalyst, such as sulfuric acid (typically 1-3% of the total reactant weight).[4][7]

-

Reaction Conditions: Heat the mixture to a temperature of 90-120°C with continuous stirring.[7][8] The reaction is typically carried out under reflux for 6-10 hours to ensure completion.[7][8]

-

Water Removal: To drive the reaction towards the product side, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus.[9]

-

Purification: After the reaction is complete, the crude product is neutralized with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted caprylic acid.[10] The organic layer is then washed with water and dried over an anhydrous salt (e.g., sodium sulfate). Final purification can be achieved by vacuum distillation.[10][11]

Enzymatic Synthesis

Lipase-catalyzed synthesis offers a greener alternative with milder reaction conditions and higher specificity.[12]

Experimental Protocol:

-

Enzyme Selection: Immobilized lipases, such as Novozym® 435 (from Candida antarctica), are commonly used.[13]

-

Reactants: Combine cetyl alcohol and caprylic acid in a suitable solvent (e.g., n-hexane) or in a solvent-free system.[13][14]

-

Reaction Conditions: The reaction is typically carried out at a temperature of 50-70°C with constant stirring (e.g., 200 rpm) for a duration ranging from a few hours to a day.[15][16]

-

Optimization: Reaction parameters such as enzyme loading, substrate molar ratio, and temperature can be optimized to maximize the yield.[17]

-

Purification: The immobilized enzyme is removed by filtration. The product is then purified to remove unreacted substrates, often by washing with an appropriate solvent.[14]

| Parameter | Optimized Value | Reference |

| Enzyme | Novozym® 435 | [13] |

| Temperature | 63.7 °C | [13] |

| Enzyme Amount | 11.2% (wt of cetyl alcohol) | [13] |

| Reaction Time | 20 min | [13] |

| Yield | 99.5% | [13] |

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized cetyl caprylate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like esters.[1][13]

Experimental Protocol:

-

Sample Preparation: Dissolve the cetyl caprylate sample in a suitable solvent such as hexane (B92381) or chloroform (B151607) to a concentration of approximately 1 mg/mL.[13]

-

GC Conditions:

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[18]

-

Injector Temperature: 320-350°C.[13]

-

Oven Temperature Program: An initial temperature of 150°C, held for 2 minutes, then ramped to 320°C at a rate of 10°C/minute, and held for 10-20 minutes.[13]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[13]

-

-

MS Conditions:

-

Data Analysis: The identification of cetyl caprylate is based on its retention time and the fragmentation pattern in the mass spectrum.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and can be used to monitor the progress of the esterification reaction.[20][21]

Experimental Protocol:

-

Sample Preparation: A small amount of the liquid or molten sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

Interpretation: The key characteristic peaks for cetyl caprylate include:

Applications in Drug Development

The lipophilic nature and emollient properties of cetyl caprylate make it a valuable excipient in various pharmaceutical formulations.[22][23]

Topical and Transdermal Drug Delivery

Cetyl caprylate's ability to soften and smooth the skin makes it an effective emollient in topical preparations.[22] It can also act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.[24]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

-

Skin Preparation: Porcine ear skin is commonly used as a model for human skin. The skin is excised, cleaned, and mounted on a Franz diffusion cell.[22][25]

-

Formulation Application: A defined amount of the formulation containing the API and cetyl caprylate is applied to the donor compartment.[15]

-

Receptor Phase: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C.[15]

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.[26]

-

Analysis: The concentration of the API in the collected samples is quantified using a suitable analytical method, such as HPLC.[27]

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient.[15]

Oral Drug Delivery

In oral formulations, long-chain fatty acid esters like cetyl caprylate can be incorporated into lipid-based drug delivery systems (LBDDS) to enhance the oral bioavailability of poorly water-soluble drugs.[21][25] These systems can improve drug solubilization in the gastrointestinal tract and facilitate absorption.[18][28][29]

| Formulation Type | Composition | Mechanism of Action |

| Lipid Solutions/Suspensions | Drug dissolved or suspended in a lipid vehicle. | Improved wetting and solubilization in the GI tract. |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents. | Form fine oil-in-water emulsions upon gentle agitation in GI fluids, increasing the surface area for drug absorption. |

| Solid Lipid Nanoparticles (SLN) | Drug incorporated into a solid lipid matrix. | Controlled drug release and potential for lymphatic uptake. |

Potential Involvement in Signaling Pathways

While direct studies on cetyl caprylate's interaction with specific signaling pathways are limited, its constituent molecules, cetyl alcohol and caprylic acid, and its nature as a long-chain fatty acid ester suggest potential involvement in lipid metabolism and signaling.

Fatty acids and their derivatives are known to act as signaling molecules that can modulate various cellular processes.[17] For instance, long-chain fatty acids are ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate genes involved in lipid and glucose metabolism.

Furthermore, cetyl caprylate could potentially influence the synthesis of ceramides (B1148491), which are essential lipids in the skin barrier and are involved in cellular signaling related to apoptosis and cell proliferation.[12][30][31] The de novo synthesis of ceramides utilizes long-chain fatty acids.[30]

Safety and Toxicology

Cetyl caprylate is generally considered safe for use in cosmetic and personal care products.[4][19][32] Safety assessments have shown it to have low oral and dermal toxicity.[3] However, as with any excipient, its safety profile in specific pharmaceutical formulations, particularly for oral administration, would require thorough evaluation.

Conclusion

Cetyl caprylate is a versatile long-chain fatty acid ester with well-characterized physicochemical properties and established synthesis methods. Its primary application lies in the pharmaceutical field as an excipient in topical and oral drug delivery systems, where it can enhance skin penetration and improve the bioavailability of poorly soluble drugs. While its direct interaction with cellular signaling pathways requires further investigation, its metabolic products suggest potential roles in lipid-mediated signaling. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the potential of cetyl caprylate in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. CETYL OCTANOATE (CETYL ETHYLHEXANOATE) - Ataman Kimya [atamanchemicals.com]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 7. Highly Efficient SO3H-Carbon Catalysed Solvent-Free Synthetic Protocol for Wax Esters Via Esterification of Long Chain Fatty Acids and Alcohols [ajgreenchem.com]

- 8. cerritos.edu [cerritos.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. quora.com [quora.com]

- 22. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 29. researchgate.net [researchgate.net]

- 30. Ceramide - Wikipedia [en.wikipedia.org]

- 31. researchgate.net [researchgate.net]

- 32. static1.squarespace.com [static1.squarespace.com]

Cetyl Caprylate: A Technical Guide to its Mechanism of Action in Topical Formulations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetyl caprylate, the ester of cetyl alcohol and caprylic acid, is a widely utilized ingredient in topical formulations, prized for its emollient and skin-conditioning properties. Its primary mechanism of action is physicochemical, centered on enhancing the skin's barrier function through the formation of a semi-occlusive lipid film. This action helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. Furthermore, its ability to integrate into the lipid matrix of the stratum corneum contributes to skin smoothness and softness. While the direct impact of cetyl caprylate on specific cellular signaling pathways has not been elucidated in publicly available literature, its role in maintaining a healthy skin barrier microenvironment is well-established. This guide provides an in-depth overview of its mechanism of action, supported by detailed experimental protocols for evaluating its efficacy and a summary of its physicochemical properties.

Physicochemical Properties

Cetyl caprylate, also known as cetyl octanoate, is a non-greasy emollient that is liquid at room temperature and offers good spreading properties on the skin.[1][2] Its chemical structure and properties are key to its function in topical formulations.

| Property | Value | Reference |

| INCI Name | Cetyl Caprylate | - |

| Synonyms | Cetyl Octanoate, Hexadecyl Octanoate | [3] |

| CAS Number | 29710-31-4 | [4] |

| Molecular Formula | C24H48O2 | - |

| Molecular Weight | 368.64 g/mol | - |

| Appearance | Clear, oil-like liquid | [3] |

| Solubility | Insoluble in water, soluble in oils | - |

Core Mechanism of Action: Emollience and Skin Barrier Enhancement

The primary mechanism of action of cetyl caprylate in topical formulations is its function as an emollient, which encompasses two key processes: providing a semi-occlusive barrier and smoothing the skin surface.

Reduction of Transepidermal Water Loss (TEWL)

Upon application, cetyl caprylate forms a thin, hydrophobic film on the surface of the stratum corneum. This lipid layer acts as a barrier to water evaporation from the skin, a process known as transepidermal water loss (TEWL). By slowing down TEWL, cetyl caprylate helps to maintain the water content within the stratum corneum, leading to improved skin hydration.[5][6]

Stratum Corneum Fluidization and Smoothing

As a fatty acid ester, cetyl caprylate can interact with and integrate into the lipid matrix of the stratum corneum, which is primarily composed of ceramides, cholesterol, and free fatty acids.[7][8] This interaction can lead to a fluidization of the lipid lamellae, filling in the microscopic gaps between desquamating corneocytes. This results in a smoother, softer skin surface with improved texture and flexibility.

The following diagram illustrates the fundamental mechanism of action of an emollient like cetyl caprylate on the skin barrier.

Signaling Pathways and Molecular Interactions

Currently, there is a lack of scientific literature detailing the direct interaction of cetyl caprylate with specific cellular signaling pathways in keratinocytes or other skin cells. Its mechanism of action is predominantly understood through its physicochemical effects on the stratum corneum. However, by maintaining a healthy skin barrier and optimal hydration, emollients like cetyl caprylate can indirectly contribute to a favorable environment for normal cellular processes, including keratinocyte differentiation and the modulation of inflammatory responses.[9][10] The production of free fatty acids from the hydrolysis of esters by skin microflora can also contribute to the skin's acidic mantle and barrier function.[9][11]

Quantitative Data on Efficacy (Representative)

Table 1: Representative Transepidermal Water Loss (TEWL) Data for an Emollient-Containing Formulation

| Time Point | TEWL (g/m²/h) - Untreated Control | TEWL (g/m²/h) - Emollient Formulation | % Change from Baseline (Emollient) |

| Baseline | 15.2 ± 2.1 | 15.5 ± 2.3 | 0% |

| 2 hours | 15.0 ± 2.0 | 12.1 ± 1.9 | -21.9% |

| 4 hours | 15.3 ± 2.2 | 12.8 ± 2.0 | -17.4% |

| 8 hours | 15.1 ± 2.1 | 13.5 ± 2.1 | -12.9% |

| 24 hours | 15.4 ± 2.4 | 14.2 ± 2.2 | -8.4% |

| Statistically significant reduction compared to baseline (p < 0.05). Data are hypothetical and representative of typical emollient efficacy.[12][13][14] |

Table 2: Representative Skin Hydration Data (Corneometry) for an Emollient-Containing Formulation

| Time Point | Corneometer Units (AU) - Untreated Control | Corneometer Units (AU) - Emollient Formulation | % Change from Baseline (Emollient) |

| Baseline | 35.2 ± 4.5 | 34.9 ± 4.8 | 0% |

| 2 hours | 35.5 ± 4.6 | 55.8 ± 5.1 | +60.0% |

| 4 hours | 35.3 ± 4.7 | 52.1 ± 5.0 | +49.3% |

| 8 hours | 35.6 ± 4.5 | 48.7 ± 4.9 | +39.5% |

| 24 hours | 35.4 ± 4.8 | 42.3 ± 4.7 | +21.2% |

| *Statistically significant increase compared to baseline (p < 0.05). Data are hypothetical and representative of typical emollient efficacy.[15][16][17] |

Experimental Protocols

The efficacy of emollients like cetyl caprylate is typically evaluated using a combination of in-vivo and in-vitro methods.

In-Vivo Evaluation of Skin Barrier Function

Objective: To assess the effect of a topical formulation containing cetyl caprylate on transepidermal water loss and skin hydration in human volunteers.

Methodology:

-

Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

-

Acclimatization: Subjects are acclimatized to a controlled environment (temperature and humidity) for a specified period before measurements.

-

Baseline Measurements: Baseline TEWL and skin hydration are measured on designated test sites on the forearms using a Tewameter® and a Corneometer®, respectively.[18]

-

Product Application: A standardized amount of the test formulation is applied to the designated test sites. An untreated site serves as a negative control.

-

Post-Application Measurements: TEWL and skin hydration are measured at various time points (e.g., 1, 2, 4, 8, 24 hours) post-application.

-

Data Analysis: Changes in TEWL and skin hydration from baseline are calculated and statistically analyzed.

In-Vitro Evaluation of Skin Irritation and Protection

Objective: To assess the potential for skin irritation and the protective effects of cetyl caprylate using a reconstructed human epidermis (RhE) model.

Methodology:

-

Tissue Culture: Commercially available RhE models are cultured according to the manufacturer's instructions.

-

Test Substance Application: Cetyl caprylate or a formulation containing it is applied topically to the surface of the RhE tissue. A negative control (e.g., saline) and a positive control (e.g., a known irritant) are also included.

-

Incubation: The treated tissues are incubated for a specified period.

-

Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT assay. A significant reduction in viability compared to the negative control indicates irritation potential.

-

Barrier Function Assessment (Optional): The protective effect can be evaluated by pre-treating the tissue with the test substance before exposing it to a known irritant and then assessing cell viability.

-

Cytokine Analysis (Optional): The culture medium can be analyzed for the presence of pro-inflammatory cytokines (e.g., IL-1α) as an indicator of an inflammatory response.[19]

Safety and Toxicology

Cetyl caprylate is generally considered safe for use in cosmetic products.[20] Safety assessments have shown it to be non-irritating and non-sensitizing to the skin in human patch tests, even at high concentrations.[4][21] Formulations containing cetyl caprylate have been shown to be well-tolerated.[4][22]

Conclusion

Cetyl caprylate's mechanism of action in topical formulations is primarily based on its physicochemical properties as an emollient. It effectively enhances the skin barrier by reducing transepidermal water loss and improves skin texture by smoothing the stratum corneum. While direct evidence for its involvement in specific signaling pathways is currently lacking, its ability to maintain a healthy and hydrated skin barrier is a critical contribution to overall skin health. The experimental protocols detailed in this guide provide a robust framework for the evaluation of its efficacy and that of other emollient ingredients in cosmetic and dermatological formulations.

References

- 1. farmoganic.com [farmoganic.com]

- 2. makingcosmetics.com [makingcosmetics.com]

- 3. CETYL OCTANOATE (CETYL ETHYLHEXANOATE) - Ataman Kimya [atamanchemicals.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. coherentmarketinsights.com [coherentmarketinsights.com]

- 6. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Topical stratum corneum lipids accelerate barrier repair after tape stripping, solvent treatment and some but not all types of detergent treatment | Scilit [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Study of the protective effects of cosmetic ingredients on the skin barrier, based on the expression of barrier-related genes and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Transepidermal water loss (TEWL): Environment and pollution—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cetyl Caprylate Ingredient Allergy Safety Information [skinsafeproducts.com]

- 21. View Attachment [cir-reports.cir-safety.org]

- 22. cir-safety.org [cir-safety.org]

Cetyl Caprylate: A Technical Guide to Biocompatibility and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl caprylate, also known as cetyl octanoate (B1194180), is the ester of cetyl alcohol and caprylic acid. It functions primarily as a skin-conditioning agent and emollient in cosmetic and personal care formulations, imparting a smooth, non-greasy feel. This technical guide provides a comprehensive overview of the available biocompatibility and toxicity data for cetyl caprylate. The safety assessment of cetyl caprylate relies heavily on the principle of "read-across," where data from structurally similar alkyl esters are used to infer its toxicological profile. This approach is supported by the Cosmetic Ingredient Review (CIR) Expert Panel, which has concluded that cetyl caprylate is safe for use in cosmetics when formulations are designed to be non-irritating.[1]

Quantitative Toxicity Data

Direct quantitative toxicity data for cetyl caprylate is limited in the public domain. The following tables summarize available data for cetyl caprylate and structurally related alkyl esters used for read-across safety assessments.

Table 1: Acute Toxicity Data for Cetyl Caprylate and Related Alkyl Esters

| Compound | Test Species | Route of Administration | LD50 Value | Reference |

| Cetearyl Octanoate | Rat | Oral | > 8.0 mL/kg | [2] |

| Cetyl Myristoleate | Rat | Oral | > 5 g/kg | [3] |

| Propylheptyl Caprylate | Rat | Oral | > 2 g/kg | [3] |

| Cetyl Ethylhexanoate | Rabbit | Dermal | > 9.4 mL/kg | [4] |

Table 2: Repeated Dose Toxicity Data for a Related Alkyl Ester

| Compound | Test Species | Route of Administration | Study Duration | NOAEL | Reference |

| Propylheptyl Caprylate | Rat | Oral (gavage) | 90 days | ≥ 1000 mg/kg/day | [3] |

Table 3: Genotoxicity Data for a Related Alkyl Ester Mixture

| Test Article | Test Type | Test System | Concentration/Dose | Result | Reference |

| Mixture including Stearyl Caprylate | Ames Test | S. typhimurium | Not specified | Non-mutagenic | [5] |

| Mixture including Stearyl Caprylate | In vivo Micronucleus Test | Mouse | Not specified | No clastogenic effect | [5] |

Table 4: Skin Irritation and Sensitization Data for Cetyl Caprylate and Related Alkyl Esters

| Compound | Test Type | Test Species | Concentration | Result | Reference |

| Cetyl Ethylhexanoate | Dermal Irritation | Rabbit | Undiluted | Severely irritating | [4] |

| Cetyl Ethylhexanoate | Dermal Irritation | Guinea Pig | Undiluted | Moderately irritating | [4] |

| Cetyl Ethylhexanoate | Dermal Irritation | Rat | Undiluted | Mildly irritating | [4] |

| Cetyl Ethylhexanoate | Dermal Irritation | Miniature Swine | Undiluted | Non-irritating | [4] |

| Cetyl Ethylhexanoate | Human Patch Test | Human | Undiluted | Mild irritation | [4] |

| Cetearyl Octanoate | Skin Sensitization | Guinea Pig | Not specified | No evidence of sensitization | [2] |

Note: No in vitro cytotoxicity data (e.g., IC50 values) for cetyl caprylate was identified in the reviewed literature.

Experimental Protocols

Detailed methodologies for key biocompatibility and toxicity studies relevant to the safety assessment of cetyl caprylate are outlined below, based on standardized guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Test System: A three-dimensional reconstructed human epidermis model consisting of non-transformed human-derived epidermal keratinocytes.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

Following a defined exposure period, the substance is removed by rinsing.

-

The viability of the tissue is then assessed.

-

-

Viability Assessment: Cell viability is typically measured using the MTT assay. In this assay, the mitochondrial dehydrogenase in viable cells converts the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density of the formazan extract.

-

Classification: A substance is classified as an irritant if it reduces the mean tissue viability to ≤ 50% of the negative control.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to determine the potential of a substance to induce skin irritation and sensitization in human subjects.

-

Induction Phase:

-

A small amount of the test material (e.g., 0.2 mL or 0.2 g) is applied to an occlusive or semi-occlusive patch.

-

The patch is applied to the back of human volunteers for a 24-hour period.

-

After 24 hours, the patch is removed, and the site is evaluated for any reaction.

-

This procedure is repeated nine times over a three-week period at the same application site.

-

-

Rest Period: A rest period of approximately two weeks follows the induction phase, during which no patches are applied.

-

Challenge Phase:

-

A single patch with the test material is applied to a naive skin site (a site not previously exposed).

-

The site is evaluated for any skin reaction after 24 and 48 hours.

-

-

Interpretation: An enhanced reaction at the challenge site compared to the induction sites may be indicative of sensitization.